2-((5-Cyclopropyl-4-methyl-4h-1,2,4-triazol-3-yl)thio)acetic acid
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Overview
Description
2-((5-Cyclopropyl-4-methyl-4h-1,2,4-triazol-3-yl)thio)acetic acid is a heterocyclic compound that features a triazole ring fused with a cyclopropyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Cyclopropyl-4-methyl-4h-1,2,4-triazol-3-yl)thio)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate . This intermediate can then be hydrolyzed to produce the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-((5-Cyclopropyl-4-methyl-4h-1,2,4-triazol-3-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-((5-Cyclopropyl-4-methyl-4h-1,2,4-triazol-3-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((5-Cyclopropyl-4-methyl-4h-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. This compound may also interfere with cellular processes by binding to DNA or proteins .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
Lesinurad: A related compound used for treating hyperuricemia.
Thiazoles: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
2-((5-Cyclopropyl-4-methyl-4h-1,2,4-triazol-3-yl)thio)acetic acid is unique due to its specific combination of a triazole ring with a cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C8H11N3O2S |
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Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C8H11N3O2S/c1-11-7(5-2-3-5)9-10-8(11)14-4-6(12)13/h5H,2-4H2,1H3,(H,12,13) |
InChI Key |
RUHJXXYEDZWGJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2CC2 |
Origin of Product |
United States |
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